6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one
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Overview
Description
6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a unique combination of azetidine, pyrrole, and benzo[h]isoquinolinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one: shares structural similarities with other heterocyclic compounds, such as imidazole and benzimidazole derivatives.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Benzimidazole derivatives: Used in various therapeutic applications, such as antiviral and antiparasitic treatments.
Uniqueness
What sets this compound apart is its unique combination of azetidine, pyrrole, and benzo[h]isoquinolinone moieties, which may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
919291-82-0 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(azetidin-1-ylmethyl)-9-(1H-pyrrol-2-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C21H19N3O/c25-21-20-15(6-8-23-21)11-16(13-24-9-2-10-24)17-5-4-14(12-18(17)20)19-3-1-7-22-19/h1,3-8,11-12,22H,2,9-10,13H2,(H,23,25) |
InChI Key |
NPEDENHORKRESI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)C5=CC=CN5 |
Origin of Product |
United States |
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